molecular formula C9H9N3 B1595830 2,8-Quinolinediamine CAS No. 7508-76-1

2,8-Quinolinediamine

Cat. No.: B1595830
CAS No.: 7508-76-1
M. Wt: 159.19 g/mol
InChI Key: OGFWMRDQOJXAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Quinolinediamine is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of two amino groups attached to the quinoline ring at positions 2 and 8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Quinolinediamine can be achieved through several methods. One common approach involves the reduction of 2,8-dinitroquinoline using reducing agents such as tin(II) chloride in the presence of hydrochloric acid. This reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Another method involves the cyclization of appropriate precursors, such as N-propargyl aniline derivatives, using main group metal Lewis acid catalysts like stannic chloride or indium(III) chloride. This process can be conducted under aerobic conditions and represents a versatile approach to synthesizing quinoline derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction reactions using efficient and cost-effective reducing agents. The choice of reagents and reaction conditions is optimized to ensure high yields and purity of the final product. Additionally, continuous flow processes and catalytic hydrogenation methods are explored to enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,8-Quinolinediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2,8-Quinolinediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Quinolinediamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and application .

Comparison with Similar Compounds

Similar Compounds

    2,6-Quinolinediamine: Similar structure with amino groups at positions 2 and 6.

    2,7-Quinolinediamine: Amino groups at positions 2 and 7.

    Quinoline-2,4-diamine: Amino groups at positions 2 and 4.

Uniqueness

2,8-Quinolinediamine is unique due to the specific positioning of its amino groups, which influences its chemical reactivity and biological activity. This distinct arrangement allows for unique interactions with molecular targets and provides a versatile scaffold for the development of novel compounds with diverse applications .

Properties

IUPAC Name

quinoline-2,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFWMRDQOJXAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323746
Record name 2,8-Quinolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7508-76-1
Record name 7508-76-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,8-Quinolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Quinolinediamine
Reactant of Route 2
2,8-Quinolinediamine
Reactant of Route 3
2,8-Quinolinediamine
Reactant of Route 4
Reactant of Route 4
2,8-Quinolinediamine
Reactant of Route 5
2,8-Quinolinediamine
Reactant of Route 6
Reactant of Route 6
2,8-Quinolinediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.